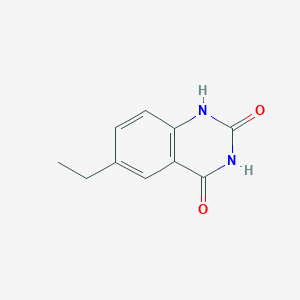

6-Ethylquinazoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79689-45-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-ethyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(13)12-10(14)11-8/h3-5H,2H2,1H3,(H2,11,12,13,14) |

InChI Key |

HJHUPJNSRCEFLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)NC2=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Ethylquinazoline 2,4 1h,3h Dione and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For quinazoline (B50416) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. ontosight.aitsijournals.com

In the ¹H NMR spectra of quinazoline-2,4(1H,3H)-dione analogs, characteristic signals are observed that confirm the core structure and the nature of its substituents. For instance, in a related compound, 6-methylquinazoline-2,4(1H,3H)-dione, the protons on the quinazoline ring appear at specific chemical shifts: a singlet for the proton at position 5, and doublets for the protons at positions 7 and 8, confirming their positions on the aromatic ring. acs.org The methyl group protons at position 6 typically appear as a singlet in the upfield region of the spectrum. acs.org For 6-Ethylquinazoline-2,4(1H,3H)-dione, one would expect to see the ethyl group protons as a quartet and a triplet, providing clear evidence for this specific substitution.

The ¹³C NMR spectra of these compounds are equally informative. The carbonyl carbons at positions 2 and 4 of the quinazoline-2,4(1H,3H)-dione ring system show distinct resonances at the downfield end of the spectrum, typically around 162 ppm and 150 ppm. acs.org The carbon atoms of the benzene (B151609) ring and the ethyl substituent also have characteristic chemical shifts that allow for their precise assignment. acs.org The presence of a mixture of conformational isomers can sometimes be observed in NMR spectra, indicated by duplicated signals for certain protons and carbons. nih.gov

Table 1: Representative NMR Data for Quinazoline Analogs

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| 6-Methylquinazoline-2,4(1H,3H)-dione | ¹H | 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H) |

| ¹³C | 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 | |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | ¹H | 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) |

| ¹³C | 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 | |

| 1-Ethylquinazoline-2,4(1H,3H)-dione | ¹H | 11.53 (brs, 1H), 8.02 (d, J = 6.5 Hz, 1H), 7.75 (d, J = 7.0 Hz, 1H), 7.29 (t, J = 7.5 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 4.02 (q, J = 7.0 Hz, 2H), 1.22 (t, J = 7.0 Hz, 3H) |

| ¹³C | 162.1, 150.3, 140.9, 135.8, 128.0, 122.4, 115.3, 114.9, 38.0, 12.8 |

Data sourced from studies on similar quinazoline derivatives. acs.org

High-Resolution Mass Spectrometry (MS, EI-MS, ESI-HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. acs.org Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed to generate ions for mass analysis. nih.gov

For quinazoline derivatives, ESI-HRMS is particularly useful for confirming the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of 6-methylquinazoline-2,4(1H,3H)-dione is 177.0659, and the experimentally found value of 177.0664 is in close agreement, confirming the formula C₉H₈N₂O₂. acs.org

The fragmentation patterns observed in mass spectrometry provide valuable structural information. The fragmentation of the quinazoline ring system can lead to characteristic product ions, helping to identify the core structure and the nature of its substituents. youtube.comnih.govyoutube.com The analysis of fragmentation patterns is a key aspect of structural elucidation, especially when dealing with novel compounds. biorxiv.orgnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For quinazoline-2,4(1H,3H)-dione and its analogs, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorptions in the IR spectra of these compounds are the stretching vibrations of the N-H and C=O groups. tandfonline.com The N-H stretching bands typically appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) ring give rise to strong absorption bands in the range of 1650-1740 cm⁻¹. nih.gov Specifically, quinazolines exhibit strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which originate from the vibrations of the aromatic ring. nih.gov

For example, a synthesized hydrazone derivative of quinazoline-2,4(1H,3H)-dione showed characteristic stretching bands for N-H at 3256 and 3210 cm⁻¹, and for C=O at 1738 and 1647 cm⁻¹. nih.gov These values are consistent with the expected functional groups and provide strong support for the proposed structure.

Table 2: Characteristic IR Absorption Bands for Quinazoline Analogs

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-H Aliphatic Stretch | 2850 - 2960 |

| C=O Stretch (Amide) | 1650 - 1740 |

| C=C Aromatic Stretch | 1475 - 1635 |

Data compiled from general IR spectroscopy principles and studies on quinazoline derivatives. nih.govtandfonline.comnih.gov

X-ray Diffraction (XRD) Analysis for Crystalline Solid-State Structure Determination

For quinazoline-2,4(1H,3H)-dione, the crystal structure reveals a nearly planar molecule. researchgate.netnih.gov The crystal packing is often characterized by intermolecular hydrogen bonds between the N-H groups and the carbonyl oxygen atoms, forming dimers or extended networks. researchgate.netnih.gov These hydrogen bonding motifs are crucial for understanding the supramolecular assembly of these compounds. researchgate.net

In a study of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, X-ray crystallography confirmed the triclinic crystal system and revealed the presence of two independent conformers in the crystal cell connected by intramolecular hydrogen bonds. researchgate.net The analysis of a pyrano[3,2-c]quinoline derivative also highlighted the importance of strong intramolecular hydrogen bonds in the crystal packing. helsinki.fi

Table 3: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione

| Parameter | Value |

|---|---|

| Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

| Z | 4 |

Data obtained from single-crystal X-ray diffraction studies. researchgate.netnih.gov

Co-crystallography for Detailed Ligand-Protein Binding Mode Elucidation

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target. This method is instrumental in structure-based drug design, as it provides a detailed picture of the interactions between the ligand and the active site of the protein. nih.gov

For quinazoline derivatives that act as enzyme inhibitors, co-crystallography can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are responsible for the ligand's affinity and selectivity. nih.gov For example, the co-crystal structure of a quinazoline-based inhibitor with its target enzyme, G9a, provided crucial insights that led to the optimization of the inhibitor's potency. nih.gov

In the context of developing new drugs, obtaining a co-crystal structure is a major step forward, as it allows for the rational design of more potent and selective analogs. The process involves crystallizing the protein in the presence of the ligand, and then using X-ray diffraction to solve the structure of the complex. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for guiding further drug discovery efforts.

Structure Activity Relationship Sar Studies and Rational Design of 6 Ethylquinazoline 2,4 1h,3h Dione Derivatives

Influence of Substituents at Various Positions (e.g., C-6 ethyl group, N-1, N-3) on Biological Activity Profiles

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives can be finely tuned by strategic substitutions at various positions on the bicyclic ring system. The benzene (B151609) ring (positions C-5, C-6, C-7, C-8) and the pyrimidine dione (B5365651) ring (positions N-1 and N-3) are key sites for modification.

C-6 Position: The C-6 position on the fused benzene ring is a critical point for substitution. The introduction of substituents at this position has been shown to be a viable strategy for enhancing biological activity. alliedacademies.org For instance, studies on 2,4-diaminoquinazolines have explored various thio, sulfinyl, and sulfonyl substitutions at C-6, which resulted in potent antimalarial activity. nih.gov In the context of 6-ethylquinazoline-2,4(1H,3H)-dione, the ethyl group serves primarily as a hydrophobic moiety. This alkyl group can engage in van der Waals interactions within the hydrophobic pockets of target enzymes, potentially enhancing binding affinity. The size and lipophilicity of the C-6 substituent can significantly impact potency and selectivity. For example, in a series of quinazolinone antibacterials, modifications on the benzene ring were key to optimizing activity against Staphylococcus aureus. acs.org

N-1 and N-3 Positions: The nitrogen atoms at the N-1 and N-3 positions are frequently targeted for chemical modification to explore the binding site of target proteins and modulate physicochemical properties. SAR studies have demonstrated that introducing various substituents at these positions can drastically alter the biological profile. For antibacterial agents, modifications at both the N-1 and N-3 positions with moieties like triazoles, oxadiazoles, or thiadiazoles have been investigated. nih.gov In one study, compounds featuring 1,2,4-triazole rings at both N-1 and N-3 showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. nih.gov Similarly, for antimalarial activity, derivatization at the N-3 position with various heterocyclic systems has been a successful strategy. nih.gov These substitutions can introduce additional hydrogen bond donors/acceptors, charged groups, or hydrophobic elements that can lead to improved target engagement and optimized ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

The following table summarizes the influence of substitutions at N-1 and N-3 on the antibacterial activity of quinazoline-2,4(1H,3H)-dione derivatives against Staphylococcus aureus and Escherichia coli.

| Compound | N-1/N-3 Substituent | Activity vs. S. aureus (Inhibition Zone mm) | Activity vs. E. coli (Inhibition Zone mm) | Reference |

|---|---|---|---|---|

| 13 | 1,3-bis((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl) | 9 | 15 | nih.gov |

| 14a | 1,3-bis((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) | 12 | - | nih.gov |

| 14b | 1,3-bis((5-phenyl-1,3,4-thiadiazol-2-yl)methyl) | 13 | - | nih.gov |

Identification of Critical Pharmacophoric Elements within the Quinazoline-2,4(1H,3H)-dione Scaffold for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the quinazoline-2,4(1H,3H)-dione scaffold, several key pharmacophoric elements are consistently involved in target engagement across different biological activities.

The core pharmacophoric features include:

Hydrogen Bond Acceptors: The two carbonyl oxygens at the C-2 and C-4 positions are prominent hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues like arginine, lysine, or asparagine in the active site of target proteins.

Hydrogen Bond Donors: The hydrogens on the N-1 and N-3 nitrogens (when unsubstituted) act as hydrogen bond donors. These interactions are vital for anchoring the molecule within the binding pocket.

Aromatic/Hydrophobic Region: The fused benzene ring provides a large, flat hydrophobic surface that can participate in π-π stacking, cation-π, or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

The specific arrangement and exploitation of these features depend on the target. For instance, in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, the quinazoline-2,4(1H,3H)-dione core acts as a mimic of the nicotinamide moiety of NAD+, forming hydrogen bonds with key residues in the enzyme's active site. rsc.orgnih.gov In the case of VEGFR-2 inhibitors, the quinazoline (B50416) scaffold serves as an effective hinge-binding moiety, occupying the ATP binding domain. dovepress.com

Design Principles for Modulating Potency, Selectivity, and Biological Efficacy of this compound Analogs

Modulating Potency: Potency can be enhanced by introducing functional groups that maximize favorable interactions with the biological target. Based on the established pharmacophore, this can be achieved by:

Exploiting Hydrophobic Pockets: The C-6 ethyl group can be extended or branched (e.g., to propyl, isopropyl, or butyl groups) to better fit specific hydrophobic pockets in the target protein, thereby increasing binding affinity through enhanced van der Waals forces.

Adding Interaction Points: Attaching elaborate side chains, often containing heterocyclic rings, to the N-1 and N-3 positions can introduce new hydrogen bonding, ionic, or hydrophobic interactions with regions of the active site that are not occupied by the core scaffold. nih.govmdpi.com

Improving Selectivity: Achieving selectivity is crucial to minimize off-target effects. Design principles for improving selectivity include:

Targeting Unique Subpockets: Different enzyme isoforms or protein families often have subtle differences in their active site topographies. Substituents can be designed to exploit these unique features. For example, a bulky group at the N-3 position might be accommodated by the target enzyme but cause a steric clash in a closely related off-target enzyme.

Altering Electronic Properties: Substituents on the benzene ring, such as the C-6 ethyl group, influence the electronic distribution of the entire scaffold. Replacing the ethyl group with electron-donating or electron-withdrawing groups can modulate the pKa of the N-H protons and the hydrogen bonding strength of the carbonyls, which can be tuned for selective binding to a specific target. nih.gov

Strategic Bioisosteric Replacements and Scaffold Hopping Approaches in Drug Design

To overcome challenges such as poor pharmacokinetics, toxicity, or patentability, medicinal chemists often employ advanced design strategies like bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. This strategy is widely used in the optimization of quinazoline-based compounds. nih.govresearchgate.net For example, a carbon atom in a side chain might be replaced with a sulfur or oxygen atom to alter lipophilicity and metabolic stability. nih.gov In another application, a triazole ring can be used as a bioisostere for an amide or ester group to improve metabolic stability while maintaining key hydrogen bonding interactions. The application of bioisosterism has been a guiding principle in the development of novel inhibitors based on quinazoline-related scaffolds. researchgate.nethorus.edu.eg

Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different one, while maintaining the original orientation of the key binding groups. The aim is to identify novel, patentable chemotypes with improved properties. researchgate.net For quinazoline-based inhibitors, scaffold hopping could involve replacing the quinazoline-2,4(1H,3H)-dione core with other bicyclic heterocycles like quinoxalinones or benzimidazoles that can present the necessary pharmacophoric elements in a similar spatial arrangement. researchgate.netresearchgate.net This approach allows for the exploration of new chemical space and can lead to the discovery of compounds with entirely different ADME/Tox profiles.

Biological Target Identification and Mechanistic Investigations for Quinazoline 2,4 1h,3h Dione Derivatives

General Methodologies for Molecular Target Identification and Validation in Chemical Biology

The process of identifying the precise protein target of a biologically active small molecule is a cornerstone of chemical biology and drug development. broadinstitute.org This endeavor clarifies the pharmacodynamic and toxicological pathways of drug candidates and helps to understand off-target effects and mechanisms of resistance. mdpi.com Target identification can be broadly categorized into three complementary approaches: direct biochemical methods, genetic interaction methods, and computational inference methods. nih.gov Often, a combination of these strategies is necessary to fully characterize a molecule's on-target and off-target effects. broadinstitute.orgnih.gov

Direct Biochemical Methods: These approaches involve the physical interaction between a small molecule and its protein target. A prevalent strategy is chemical proteomics, which uses chemical probes to enrich and identify molecular targets from complex biological samples like cell or tissue lysates. mdpi.com This typically involves affinity chromatography to capture and separate the targets, which are then identified by mass spectrometry. mdpi.com Another direct method is the Drug Affinity Responsive Target Stability (DARTS) assay, which operates on the principle that a protein's stability against enzymatic hydrolysis changes when bound to a small molecule ligand. mdpi.com

Genetic and Genomic Methods: These methods use genetic perturbations to infer a molecule's target. For instance, creating a library of genetically modified organisms (like yeast or bacteria) with specific gene knockouts or knockdowns can reveal which genetic alterations confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway. nih.gov The discovery and application of CRISPR technology have significantly advanced these approaches, allowing for precise gene editing to test whether a specific gene is involved in a disease process and is the target of a drug candidate. biobide.com

Computational Inference Methods: These methods utilize computational algorithms and databases to predict potential targets. Techniques can range from ligand-based approaches, which compare the new molecule to known active compounds, to structure-based methods like molecular docking, which simulates the binding of the small molecule into the active site of potential protein targets. nih.gov These in silico predictions can help prioritize experimental validation and guide the design of more potent and selective derivatives. nih.gov

The ultimate goal of these methodologies is to validate a potential target, confirming its role in a biological pathway or disease state, which then allows for the screening of large libraries of compounds to find promising new drug candidates. biobide.com

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

Derivatives of the quinazoline-2,4(1H,3H)-dione core have been extensively studied as inhibitors of various enzymes critical to different disease pathologies. The following subsections detail the research findings for specific enzyme targets.

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents that target bacterial type-II topoisomerases, namely DNA gyrase and topoisomerase IV. bohrium.comnih.govnih.gov These enzymes are the targets of the potent fluoroquinolone class of antibiotics. nih.gov However, growing bacterial resistance to fluoroquinolones has spurred the development of new antibacterial agents like the quinazoline-2,4(1H,3H)-diones, which are not susceptible to the same resistance mechanisms. nih.gov

Research has focused on designing these derivatives as fluoroquinolone-like inhibitors. bohrium.comnih.gov One study reported a quinazolinone derivative that significantly inhibits the activity of S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) value of 0.25 µM. rsc.org Another study identified a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative as a modest inhibitor of DNA gyrase, with an IC50 of 3.5 µM. nih.gov Unlike fluoroquinolones, this compound acts as a catalytic inhibitor of DNA gyrase, meaning it inhibits the enzyme's function without trapping the enzyme-DNA cleavage complex. nih.gov Further structural modifications led to the identification of even more potent DNA gyrase B (GyrB) inhibitors, with IC50 values as low as 0.28 µM. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) | Mechanism |

|---|---|---|---|

| Quinazolinone Derivative I | S. aureus DNA gyrase | 0.25 µM rsc.org | Inhibitor |

| Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate (19b) | DNA Gyrase | 3.5 µM nih.gov | Catalytic Inhibitor nih.gov |

| N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | S. aureus GyrB | 0.28 µM nih.gov | Inhibitor |

Inhibiting Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, is a validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms. rsc.orgnih.govnih.gov Several series of novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. rsc.orgnih.govacs.org

One study detailed derivatives bearing a 3-amino pyrrolidine (B122466) moiety that exhibited IC50 values against PARP-1 at the nanomolar level (10⁻⁹ M) and against PARP-2 at the sub-micromolar level (10⁻⁸ M). rsc.orgresearchgate.net A specific compound from this series, compound 11, was shown to have its binding mode confirmed through a co-crystal structure with PARP-1. rsc.org Another investigation focused on derivatives containing a methyl- or ethyl-substituted piperizine ring. nih.govacs.org This work led to the discovery of compounds with high enzymatic potency and selectivity for PARP-1 over PARP-2. nih.gov For example, compound 24 showed an IC50 of 0.51 nM for PARP-1 and 23.11 nM for PARP-2, while compound 32 had IC50 values of 1.31 nM and 15.63 nM for PARP-1 and PARP-2, respectively. nih.gov More recently, a series featuring an N-substituted piperazinone moiety yielded compound Cpd36, which demonstrated remarkable potency against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine | PARP-1 | ~1 nM level rsc.orgresearchgate.net |

| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine | PARP-2 | ~10 nM level rsc.orgresearchgate.net |

| Compound 24 (with ethyl-substituted piperizine) | PARP-1 | 0.51 nM nih.gov |

| Compound 24 (with ethyl-substituted piperizine) | PARP-2 | 23.11 nM nih.gov |

| Compound 32 (with methyl-substituted piperizine) | PARP-1 | 1.31 nM nih.gov |

| Compound 32 (with methyl-substituted piperizine) | PARP-2 | 15.63 nM nih.gov |

| Cpd36 (with N-substituted piperazinone) | PARP-1 | 0.94 nM nih.gov |

| Cpd36 (with N-substituted piperazinone) | PARP-2 | 0.87 nM nih.gov |

Tyrosine kinases (TKs) are a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. nih.gov Aberrant TK activity is a hallmark of many cancers, making TK inhibitors a mainstay of targeted chemotherapy. nih.gov The dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is considered a valuable strategy to overcome therapeutic resistance. nih.govnih.govresearchgate.net

A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 TK inhibitors. nih.govnih.gov Within this series, three compounds (2c, 4b, and 4e) demonstrated significant dual inhibition, with IC50 values ranging from 0.052 to 0.084 µM for both kinases. nih.govresearchgate.net Specifically, compound 4b was found to be a more potent VEGFR-2 inhibitor than the reference drug cabozantinib. nih.gov Molecular docking studies revealed that these compounds bind to key residues in the active sites of both c-Met (Asp1222) and VEGFR-2 (Asp1046), similar to cabozantinib. nih.govnih.gov Other studies on quinazolin-4(3H)-one derivatives also showed potent inhibition against Epidermal Growth Factor Receptor (EGFR), with some compounds exhibiting IC50 values as low as 0.097 µM. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| 3-Substituted Quinazoline-2,4(1H,3H)-dione (2c, 4b, 4e) | c-Met TK | 0.052 - 0.084 µM nih.govresearchgate.net |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione (2c, 4b, 4e) | VEGFR-2 TK | 0.052 - 0.084 µM nih.govresearchgate.net |

| Quinazolin-4(3H)-one Derivative (2i) | EGFR | 0.097 µM nih.gov |

| Quinazolin-4(3H)-one Derivative (2h) | EGFR | 0.102 µM nih.gov |

| Tivozanib (quinoline-urea derivative) | VEGFR-2 | 6.5 nM mdpi.com |

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The inhibition of PDE4, a cAMP-specific isozyme, elevates intracellular cAMP levels and is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). encyclopedia.pubnih.gov

The quinazoline (B50416) scaffold is a known basis for PDE inhibitors. nih.govnih.gov Specifically, quinazolinone derivatives have been developed as PDE4 inhibitors. researchgate.netresearchgate.net Nitraquazone (B1200208), a quinazolin-2,4-dione derivative, was one of the first selective PDE4 inhibitors synthesized. researchgate.netresearchgate.net Inspired by this structure, further series of quinazolinone derivatives have been created and tested. researchgate.net One study hybridized the structures of N-acylhydrazone and nitraquazone to design a series of quinazolin-4(3H)-one/schiff base hybrid compounds, with one derivative (CPD23) showing the best activity in PDE4B inhibition. researchgate.net Other research has produced quinazoline derivatives that act as mixed PDE3/4 inhibitors, with IC50 values in the nanomolar range for both isoforms. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported Activity |

|---|---|---|

| Quinazoline Derivatives | PDE3 / PDE4 | IC50 in nM range nih.gov |

| Quinazolin-4(3H)-one/Schiff base hybrid (CPD23) | PDE4B | Most active in series researchgate.net |

| Nitraquazone | PDE4 | Selective Inhibitor researchgate.netresearchgate.net |

Inhibiting carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is a key therapeutic approach for managing type 2 diabetes mellitus (T2DM). nih.gov By slowing the breakdown of complex carbohydrates into absorbable simple sugars, these inhibitors can help control postprandial hyperglycemia. nih.gov

Recent studies have demonstrated the α-glucosidase inhibitory activity of quinazoline-based derivatives. nih.gov A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated. nih.gov The synthesized compounds displayed a wide range of inhibitory activities against α-glucosidase, with IC50 values from 14.4 µM to over 750 µM. nih.gov The most potent compound in the series, 7b, had an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov While these studies focus on the quinazolin-4(3H)-one core, they highlight the potential of the broader quinazoline family as a source for new antidiabetic agents.

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50) | Mechanism |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (7b) | α-Glucosidase | 14.4 µM nih.gov | Competitive Inhibitor nih.gov |

| Acarbose (Reference) | α-Glucosidase | ~763 µM (calculated from 53x potency of 7b) nih.gov | Inhibitor |

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger 1 (NHE-1) is a crucial membrane protein that regulates intracellular pH and is implicated in various physiological and pathological processes. researchgate.net Its inhibition has been a therapeutic target for conditions like cardiovascular diseases and inflammation. researchgate.net

Quinazoline-2,4(1H,3H)-diones have emerged as a promising class of NHE-1 inhibitors. researchgate.netnih.gov Studies on N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated their potential in this regard. nih.gov For instance, derivatives bearing guanidine (B92328) moieties have been synthesized and evaluated for their NHE-1 inhibitory activity. nih.gov While specific data on 6-ethylquinazoline-2,4(1H,3H)-dione is not available, research on related compounds, such as 6-bromoquinazoline-2,4(1H,3H)-dione derivatives, indicates that substitution at the 6-position is a viable strategy in the design of novel NHE-1 inhibitors. nih.gov One study highlighted that a potent NHE-1 inhibitor also exhibited antiplatelet and intraocular-pressure-reducing activity. nih.gov

Receptor Modulation Studies (e.g., 5-HT3A Receptor Antagonism)

The 5-HT3A receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, with emerging potential for treating other conditions like irritable bowel syndrome and psychiatric disorders. nih.gov Research has identified quinazolindione derivatives as potent antagonists of the 5-HT3A receptor. nih.gov

A screening of a small molecule library led to the discovery of quinazolindione derivatives with significant 5-HT3A receptor antagonistic effects. nih.gov Subsequent structure-activity relationship (SAR) studies on 24 analogues provided insights into the chemical features required for this activity. nih.gov Although these studies did not specifically report on the 6-ethyl derivative, they underscore the potential of the quinazoline-2,4(1H,3H)-dione scaffold in modulating this important receptor.

Investigations of Cellular Pathways and Biological Processes Perturbed by Quinazoline-2,4(1H,3H)-dione Derivatives

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in malignant cells. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their pro-apoptotic effects in various cancer cell lines. researchgate.netnih.gov

One study on the unsubstituted quinazoline-2,4(1H,3H)-dione (Qd) in hepatocellular carcinoma (HCC) cells (HepG2) showed that it exerts a cytotoxic effect and induces apoptotic cell death. researchgate.net This was confirmed through morphological changes and assays for mitochondrial damage. researchgate.net The treatment led to an upregulation of pro-apoptotic markers like Bax and Caspase 3, and a downregulation of the anti-apoptotic marker Bcl2. researchgate.net Furthermore, a novel quinazoline derivative, 04NB-03, was found to induce apoptosis in HCC cells in a concentration- and time-dependent manner. researchgate.netnih.gov

Another study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 inhibitors also demonstrated significant induction of apoptosis in HCT-116 colorectal cancer cells. nih.gov

Table 1: Apoptosis Induction by Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | Apoptosis Details |

|---|---|---|

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | Upregulation of Bax, Caspase 3; Downregulation of Bcl2 researchgate.net |

| 04NB-03 | HCC cells | Concentration- and time-dependent apoptosis researchgate.netnih.gov |

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. The ability to induce cell cycle arrest is a key mechanism for many anticancer agents. Several quinazoline-2,4(1H,3H)-dione derivatives have been shown to halt the cell cycle at different phases. nih.govresearchgate.netnih.gov

The novel derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in HCC cells. researchgate.netnih.gov Similarly, certain 3-substituted quinazoline-2,4(1H,3H)-diones that inhibit c-Met and VEGFR-2 were also found to cause cell cycle arrest. nih.gov Research on other quinazolinone derivatives has shown the ability to induce G2/M phase arrest, indicating that this is a common mechanism of action for this class of compounds. rsc.org

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Targeting angiogenesis is a major strategy in cancer therapy. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it an important drug target. nih.gov

Research has focused on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Several of these compounds displayed inhibitory activity in the nanomolar range against both enzymes. nih.gov This dual inhibition is significant as both c-Met and VEGFR-2 pathways are implicated in tumor angiogenesis. While specific data on this compound is not available, the general success of the quinazoline scaffold in targeting VEGFR-2 suggests that derivatives with substitutions at the 6-position could also possess anti-angiogenic properties. nih.gov

Modulation of Inflammatory Mediators

Chronic inflammation is linked to the development of various diseases, including cancer. The modulation of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) is a key therapeutic strategy. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their anti-inflammatory properties. nih.govptfarm.pl

One study found that a specific quinazoline derivative, compound 4a, inhibits NO synthesis and IL-6 secretion in murine macrophages without causing immunotoxicity. nih.gov This compound also showed protective effects in a model of lipopolysaccharide (LPS)-induced acute lung injury by reducing neutrophil infiltration and tissue lesions. nih.gov Another study on 6,8-dibromo-4(3H)-quinazolinone derivatives also reported promising anti-inflammatory and analgesic properties. ptfarm.pl These findings highlight the potential of the quinazoline-2,4(1H,3H)-dione scaffold in the development of new anti-inflammatory agents.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinazoline-2,4(1H,3H)-dione (Qd) |

| 6-Bromoquinazoline-2,4(1H,3H)-dione |

| 04NB-03 |

| 6,8-Dibromo-4(3H)-quinazolinone |

| Bax |

| Caspase 3 |

Elucidation of Molecular Mechanisms of Action Specific to the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of derivatives with a wide array of biological activities. nih.govnih.gov Research into this structural class has revealed that its therapeutic effects stem from interactions with a diverse set of biological targets. The molecular mechanisms are often tied to the specific substitution patterns on the quinazoline ring system. While detailed mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been shown to operate through several distinct and well-characterized molecular pathways. These include modulation of central nervous system receptors, inhibition of critical enzymes in cancer progression, and disruption of bacterial DNA replication.

One of the prominent mechanisms of action for quinazoline derivatives is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which is a key target for anticonvulsant therapies. nih.govmdpi.com Certain derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability. mdpi.com This mechanism is supported by in silico docking studies and confirmed by in vivo assays where the anticonvulsant effect of the compounds was reversed by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor. mdpi.com It has been noted that substituents at the 6-position can influence this activity. nih.gov

In the realm of oncology, quinazoline-2,4(1H,3H)-diones have been identified as potent inhibitors of several key enzymes involved in cancer cell proliferation and survival. One major target is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2. rsc.org Derivatives bearing a 3-amino pyrrolidine moiety have shown inhibitory concentrations in the nanomolar range. rsc.org These compounds function by competing with the natural substrate (NAD+) at the catalytic domain of PARP, disrupting DNA damage repair pathways and leading to synthetic lethality in cancer cells with existing DNA repair deficiencies.

Another anticancer mechanism involves the dual inhibition of receptor tyrosine kinases (RTKs) such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These RTKs are crucial for tumor angiogenesis, growth, and metastasis. Specific 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated the ability to block the ATP-binding site of these kinases, thereby inhibiting their downstream signaling pathways. nih.gov Molecular modeling has shown these compounds form hydrogen bonds with key residues like Asp1222 in the c-Met kinase domain and Asp1046 in the VEGFR-2 kinase domain, mimicking the binding of known inhibitors like cabozantinib. nih.gov

Furthermore, the quinazoline-2,4(1H,3H)-dione scaffold has been developed as a source of antibacterial agents. The mechanism of action in this context is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By acting as fluoroquinolone-like inhibitors, these compounds interfere with the DNA supercoiling and decatenation processes, ultimately leading to bacterial cell death. nih.gov

Finally, antiviral properties have also been attributed to this scaffold. Specifically, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been designed as metal ion chelators to target the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase. nih.gov This enzyme requires divalent metal ions, such as Mg²⁺, for its catalytic activity. The compounds are believed to chelate these metal ions within the enzyme's active site, thereby inhibiting viral RNA replication. nih.gov

Research Findings on Quinazoline-2,4(1H,3H)-dione Derivatives

The following tables summarize key in vitro activity data for various derivatives of the quinazoline-2,4(1H,3H)-dione scaffold against their identified biological targets.

Table 1: PARP-1/2 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

|---|---|---|

| Compound 10 | Data not available in source | Data not available in source |

| Compound 11 | Data not available in source | Data not available in source |

Data derived from a study on novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors. rsc.org

Table 2: Dual c-Met/VEGFR-2 Tyrosine Kinase Inhibitory Activity

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| Compound 2c | 0.084 | 0.297 |

| Compound 4b | 0.063 | 0.105 |

| Compound 4e | 0.071 | 0.035 |

| Cabozantinib (Control) | 0.004 | 0.005 |

Data from a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual kinase inhibitors. nih.gov

Table 3: Anti-HCV Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | EC₅₀ (µM) | Therapeutic Index (TI) |

|---|---|---|

| Compound 21h | <10 | Data not available in source |

| Compound 21k | <10 | Data not available in source |

| Compound 21t | 2.0 | >25 |

| Ribavirin (Control) | 20.0 | 2.3 |

Data from a study on 3-hydroxyquinazoline-2,4(1H,3H)-diones as anti-HCV agents. nih.gov

Future Research Directions and Translational Perspectives for 6 Ethylquinazoline 2,4 1h,3h Dione Research

Exploration of Novel and Efficient Synthetic Pathways for 6-Ethylquinazoline-2,4(1H,3H)-dione and its Functionalized Derivatives

The development of novel and efficient synthetic routes is paramount for the cost-effective production and derivatization of this compound. While traditional methods for synthesizing the quinazoline-2,4(1H,3H)-dione core, such as the reaction of anthranilic acid derivatives with urea (B33335) or isocyanates, are well-established, contemporary research focuses on greener, more efficient, and versatile strategies.

One promising approach involves the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. For instance, a one-pot synthesis of quinazoline-2,4-diones has been developed from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method offers a metal-free and potentially milder alternative to traditional syntheses. Another facile preparation involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a catalytic amount of ZnCl2. acs.org

Furthermore, the synthesis of functionalized derivatives of this compound can be achieved through various modern synthetic techniques. For example, N-alkylation of the quinazoline-2,4(1H,3H)-dione core with different alkyl halides in the presence of a base is a common strategy to introduce diverse substituents. nih.gov The synthesis of 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, a potent HPPD inhibitor, highlights the potential for complex functionalization at the 6-position. nih.gov Future research should focus on developing regioselective synthetic methods to introduce a variety of functional groups at different positions of the this compound scaffold, enabling a thorough exploration of the structure-activity relationship (SAR).

A reported synthesis of 1-ethylquinazoline-2,4(1H,3H)-dione involved a one-pot procedure that yielded the final product in high purity. acs.org This provides a solid foundation for developing optimized and scalable syntheses for 6-ethyl and other substituted quinazoline-2,4-diones.

Integration of Advanced Computational Approaches for Accelerated Discovery and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification of promising lead compounds and optimize their properties. For this compound, a variety of in silico techniques can be employed to guide its development.

Molecular docking studies can be utilized to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. This can help in understanding the molecular basis of their activity and in designing new derivatives with improved potency and selectivity. For example, docking studies have been successfully used to elucidate the binding interactions of other quinazolin-2,4-dione derivatives with their respective targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to search large chemical databases for novel scaffolds that mimic the pharmacophoric features of active this compound derivatives.

Implementation of Phenotypic Screening and Target Deconvolution Strategies for Unidentified Biological Activities

Phenotypic screening is a powerful approach for discovering compounds with novel biological activities without prior knowledge of their molecular targets. revvity.comwikipedia.org This strategy involves testing compounds in cell-based or organism-based assays that recapitulate a specific disease phenotype. charnwooddiscovery.comnih.gov Given the diverse biological activities reported for the quinazoline-2,4-dione scaffold, subjecting this compound and a library of its derivatives to a battery of phenotypic screens could uncover unexpected therapeutic applications.

Once a compound demonstrates a desirable phenotypic effect, the critical next step is to identify its molecular target(s), a process known as target deconvolution. technologynetworks.comnih.govoncodesign-services.comresearchgate.netnih.gov Several techniques can be employed for this purpose:

Affinity Chromatography: The bioactive compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. nih.gov

Chemical Proteomics: This involves using chemical probes to identify protein targets directly in a complex biological sample.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of individual genes to identify those that are essential for the compound's activity.

Successful target deconvolution is crucial for understanding the mechanism of action of a hit compound and for its further development as a therapeutic agent.

Development of Prodrug Strategies and Advanced Drug Delivery Systems for Optimized Biological Performance

The therapeutic potential of a drug candidate can often be limited by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism. Prodrug strategies and advanced drug delivery systems offer effective solutions to overcome these challenges.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, prodrugs could be designed to improve its solubility, permeability, or to achieve targeted delivery to specific tissues or organs. For instance, ester or carbamate (B1207046) prodrugs could be synthesized by modifying the N-H groups of the quinazoline-2,4-dione ring.

Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, can be used to encapsulate this compound and improve its therapeutic index. These delivery systems can protect the drug from degradation, enhance its circulation time, and facilitate its accumulation at the site of action, thereby increasing efficacy and reducing off-target side effects.

Investigation of Synergistic Therapeutic Effects with Existing Small Molecule Drugs

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with existing small molecule drugs could lead to more effective treatment regimens with reduced doses and lower toxicity.

For example, a study on a quinazolin-2,4-dione-based hydroxamic acid demonstrated a synergistic anticancer effect when combined with paclitaxel (B517696) in a non-small cell lung cancer model. acs.org Similarly, another study showed that a quinazoline-2,4(1H,3H)-dione derivative could potentiate the cytotoxicity of temozolomide (B1682018) in a xenograft tumor model. rsc.org

Q & A

Q. How are enzyme inhibition kinetics analyzed for quinazoline-diones, and what parameters define potency?

- Methodological Answer : Steady-state kinetic assays (e.g., Michaelis-Menten plots) determine inhibition constants (Kᵢ). For time-dependent inhibitors, pre-incubation with enzymes quantifies irreversible binding. SPR biosensors measure real-time interaction kinetics, revealing structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.